molecular formula C14H16N2O3 B6801957 N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide

N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide

Cat. No.: B6801957
M. Wt: 260.29 g/mol
InChI Key: ZFZSDNXOQGEPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The unique structure of this compound, which includes an isoindoline nucleus and a carboxamide group, makes it an interesting subject for scientific research.

Properties

IUPAC Name

N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-16-8-10-9(14(16)18)4-2-5-11(10)15-13(17)12-6-3-7-19-12/h2,4-5,12H,3,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZSDNXOQGEPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which can then be further modified to obtain the desired compound . The reaction is usually carried out in a solvent such as toluene or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reagents and solvents used in the synthesis are typically sourced from reputable suppliers to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce reduced isoindoline derivatives .

Mechanism of Action

The mechanism of action of N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide include other isoindoline derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an isoindoline nucleus and a carboxamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.